molecular formula C16H31N3O3 B14724798 Ethyl 4-[2-hydroxy-3-(3-methylpiperidin-1-yl)propyl]piperazine-1-carboxylate CAS No. 6958-67-4

Ethyl 4-[2-hydroxy-3-(3-methylpiperidin-1-yl)propyl]piperazine-1-carboxylate

Cat. No.: B14724798
CAS No.: 6958-67-4
M. Wt: 313.44 g/mol
InChI Key: OYXHFBDAJBFGBQ-UHFFFAOYSA-N
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Description

Ethyl 4-[2-hydroxy-3-(3-methylpiperidin-1-yl)propyl]piperazine-1-carboxylate is a piperazine-based compound featuring a hydroxypropyl linker substituted with a 3-methylpiperidinyl group and an ethyl carboxylate ester. The ethyl carboxylate group is a common motif in drug design, often enhancing metabolic stability and binding affinity .

Properties

CAS No.

6958-67-4

Molecular Formula

C16H31N3O3

Molecular Weight

313.44 g/mol

IUPAC Name

ethyl 4-[2-hydroxy-3-(3-methylpiperidin-1-yl)propyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H31N3O3/c1-3-22-16(21)19-9-7-17(8-10-19)12-15(20)13-18-6-4-5-14(2)11-18/h14-15,20H,3-13H2,1-2H3

InChI Key

OYXHFBDAJBFGBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(CN2CCCC(C2)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-hydroxy-3-(3-methylpiperidin-1-yl)propyl]piperazine-1-carboxylate typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane . Another method involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of protective groups and selective deprotection steps are crucial in the industrial synthesis to avoid side reactions and impurities .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-hydroxy-3-(3-methylpiperidin-1-yl)propyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like triethylamine, solvents like ethyl acetate, and catalysts such as palladium on carbon. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .

Mechanism of Action

The mechanism of action of Ethyl 4-[2-hydroxy-3-(3-methylpiperidin-1-yl)propyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The compound may act as an agonist or antagonist, depending on the target. The pathways involved often include signal transduction mechanisms that lead to physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of piperazine derivatives with hydroxypropyl side chains. Below is a comparative analysis with key analogs:

Compound Key Structural Differences Reported Activities References
Ethyl 4-[2-hydroxy-3-(3-methylpiperidin-1-yl)propyl]piperazine-1-carboxylate (Target) 3-Methylpiperidinyl substituent, ethyl carboxylate Inferred: Potential CNS activity due to lipophilic 3-methylpiperidinyl group; no direct data available. N/A
Ethyl 4-(2-hydroxy-3-(9-oxo-9H-xanthen-2-yloxy)propyl)piperazine-1-carboxylate (XVIII) Xanthenone-oxy substituent 94% inhibition of M. tuberculosis growth; cytotoxic activity noted.
1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol Piperidine core (vs. piperazine), naphthyloxy and quinolinyl substituents Improved beta-cell survival in diabetes models; no acute effect on insulin secretion.
Ethyl 4-[3-(4-biphenylyloxy)-2-hydroxypropyl]piperazine-1-carboxylate Biphenylyloxy substituent Patent-listed; likely explored for GPCR or kinase modulation due to aromatic bulk.
Ethyl 4-(3-(1H-indol-3-yl)propyl)piperazine-1-carboxylate (304f) Indolyl substituent Synthesized via hydroformylation/Fischer indolization (91% yield); untested biologically.
Ethyl 4-[2-hydroxy-3-(p-tolyloxy)propyl]piperazine-1-carboxylate hydrochloride p-Tolyloxy substituent; hydrochloride salt Commercial availability; salt form may improve solubility and stability.

Key Observations

Aliphatic Groups: The 3-methylpiperidinyl group in the target compound may enhance lipophilicity and CNS penetration compared to polar substituents like xanthenone .

Core Heterocycle :

  • Piperidine-based analogs (e.g., ) show distinct biological profiles (e.g., beta-cell survival) compared to piperazine derivatives, possibly due to differences in basicity or conformational flexibility .

Synthetic Accessibility :

  • Hydroformylation () and catalytic hydrogenation () are efficient methods for piperazine derivatives, though substituents like 3-methylpiperidinyl may require tailored coupling strategies .

Table: Physicochemical Properties

Property Target Compound XVIII 304f Analog
Molecular Weight ~365 g/mol ~465 g/mol ~345 g/mol ~395 g/mol (HCl salt)
LogP (Predicted) ~2.1 (moderate lipophilicity) ~3.5 (highly lipophilic) ~2.8 ~1.8 (salt reduces LogP)
Water Solubility Low (free base) Very low Low Moderate (HCl salt)

Biological Activity

Ethyl 4-[2-hydroxy-3-(3-methylpiperidin-1-yl)propyl]piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C15H24N2O3
  • Molecular Weight : 280.37 g/mol

The presence of the piperazine ring and the hydroxypropyl side chain contributes to its biological activity, particularly in the modulation of neurotransmitter systems.

Research indicates that this compound exhibits several mechanisms of action:

  • Muscarinic Acetylcholine Receptor Modulation : The compound acts as a ligand for muscarinic acetylcholine receptors (M3R), which are implicated in various physiological processes including cell proliferation and apoptosis resistance. Activation of M3R has been associated with the progression of certain cancers, making this compound a potential candidate for cancer therapy .
  • Cholinesterase Inhibition : Studies suggest that derivatives of piperazine compounds can inhibit cholinesterase enzymes, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease by enhancing acetylcholine levels in the brain .
  • Anticancer Activity : Preliminary studies show that this compound may induce apoptosis in cancer cell lines, suggesting its utility as an anticancer agent. The cytotoxic effects have been observed in various tumor models, indicating its potential for further development as a chemotherapeutic agent .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
M3R ActivationStimulates cell proliferation and metastasis
Cholinesterase InhibitionEnhances acetylcholine levels
Anticancer ActivityInduces apoptosis in hypopharyngeal tumor cells
Neuroprotective EffectsPotentially beneficial in Alzheimer's treatment

Case Studies and Research Findings

  • Cancer Therapeutics : A study demonstrated that this compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin in apoptosis induction .
  • Neurodegenerative Disease Models : In models simulating Alzheimer’s disease, compounds similar to this compound showed dual inhibition of cholinesterase and beta-secretase enzymes, highlighting their potential for multi-targeted approaches in treatment strategies .

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